molecular formula C9H8N4O B1386189 6-(1H-Imidazol-1-yl)nicotinamide CAS No. 1097795-44-2

6-(1H-Imidazol-1-yl)nicotinamide

Cat. No.: B1386189
CAS No.: 1097795-44-2
M. Wt: 188.19 g/mol
InChI Key: WXKWUBZTWRYMTO-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-yl)nicotinamide is a compound with the molecular formula C9H8N4O It is characterized by the presence of an imidazole ring attached to a nicotinamide moiety

Mechanism of Action

Target of Action

Imidazole derivatives, in general, have been known to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Imidazole derivatives have been reported to show antimicrobial potential , suggesting they may interact with microbial proteins or enzymes to exert their effects.

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives , it is likely that multiple pathways could be influenced.

Result of Action

Imidazole derivatives have been reported to show antimicrobial potential , suggesting they may inhibit the growth of microbes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Imidazol-1-yl)nicotinamide typically involves the condensation of 6-chloronicotinamide with imidazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the imidazole group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Imidazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

6-(1H-Imidazol-1-yl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1H-Imidazol-1-yl)nicotinic acid
  • 6-(1H-Imidazol-1-yl)pyridine
  • 6-(1H-Imidazol-1-yl)benzamide

Uniqueness

6-(1H-Imidazol-1-yl)nicotinamide is unique due to the presence of both the imidazole and nicotinamide moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-imidazol-1-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-9(14)7-1-2-8(12-5-7)13-4-3-11-6-13/h1-6H,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKWUBZTWRYMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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